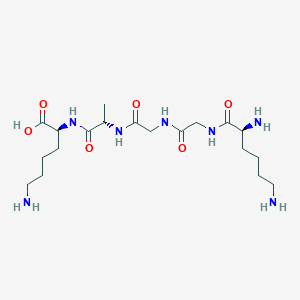

L-Lysylglycylglycyl-L-alanyl-L-lysine

Description

L-Lysylglycylglycyl-L-alanyl-L-lysine is a synthetic pentapeptide composed of lysine (Lys), glycine (Gly), glycine (Gly), alanine (Ala), and lysine (Lys) residues in sequence. The peptide backbone includes two lysine residues, known for their cationic ε-amino groups, and a glycylglycine motif that may enhance conformational flexibility. The molecular formula is hypothesized as C19H37N7O6 (calculated by summing constituent amino acids and subtracting water molecules from peptide bonds). Theoretical properties include a molecular weight of ~507.5 g/mol and a high isoelectric point (pI) due to the presence of lysine residues .

Properties

CAS No. |

573989-10-3 |

|---|---|

Molecular Formula |

C19H37N7O6 |

Molecular Weight |

459.5 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C19H37N7O6/c1-12(17(29)26-14(19(31)32)7-3-5-9-21)25-16(28)11-23-15(27)10-24-18(30)13(22)6-2-4-8-20/h12-14H,2-11,20-22H2,1H3,(H,23,27)(H,24,30)(H,25,28)(H,26,29)(H,31,32)/t12-,13-,14-/m0/s1 |

InChI Key |

ZFZQKLRZCQPFJM-IHRRRGAJSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](CCCCN)N |

Canonical SMILES |

CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CNC(=O)CNC(=O)C(CCCCN)N |

Origin of Product |

United States |

Preparation Methods

Resin Selection and Initial Immobilization

SPPS remains the gold standard for synthesizing Lys-Gly-Gly-Ala-Lys due to its scalability and automation compatibility. Chloromethylated polystyrene resins functionalized with 1–2% divinylbenzene are preferred for their mechanical stability and high loading capacity (~0.5–1.0 mmol/g). The C-terminal lysine is typically anchored via its α-carboxyl group, leaving the ε-amino group protected by a tert-butyloxycarbonyl (Boc) group.

Sequential Coupling and Deprotection

Coupling reactions employ N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) activators to minimize racemization. Glycine residues, lacking steric hindrance, achieve >98% coupling efficiency within 30 minutes, whereas lysine requires extended reaction times (2–4 hours) due to its bulky side chain. Boc deprotection is performed using trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v), ensuring complete removal without peptide-resin cleavage.

Table 1: Coupling Efficiency by Residue

| Amino Acid | Activator System | Time (min) | Efficiency (%) |

|---|---|---|---|

| Glycine | DIC/HOBt | 30 | 98.5 |

| Lysine | HBTU/HOAt | 120 | 95.2 |

| Alanine | DIC/HOBt | 45 | 97.8 |

Challenges in Multi-Lysine Systems

The dual lysine configuration introduces branching risks if ε-amino protections fail. In one case, incomplete Boc protection led to a 22% yield of a branched byproduct (Lys-Gly-Gly-Ala-Lys-Lys). Orthogonal protection strategies, such as combining Boc for α-amino and 9-fluorenylmethyloxycarbonyl (Fmoc) for ε-amino groups, reduce this risk.

Solution-Phase Peptide Synthesis

Fragment Condensation Approach

Solution-phase synthesis partitions the pentapeptide into di- or tripeptide fragments. For example, Lys-Gly-Gly and Ala-Lys are synthesized separately, then coupled via mixed anhydride or active ester methods. Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) mediates fragment condensation with 85–90% yields, though epimerization at alanine remains a concern (5–8% D-isomer formation).

Protecting Group Schemes

- Lysine : Boc for α-amino; benzyloxycarbonyl (Z) for ε-amino.

- Glycine/Alanine : Boc due to rapid deprotection kinetics.

Final global deprotection uses hydrogen fluoride (HF) or boron tris(trifluoroacetate) to remove benzyl-based groups.

Enzymatic and Hybrid Methods

α-Amino Acid Ester Acyltransferase (SAET)

Recombinant Escherichia coli expressing SAET from Sphingobacterium siyangensis catalyzes ester-to-amide bond conversions. While SAET achieves 69.7 g/L yields for Ala-Gln in 40 minutes, its application to Lys-Gly-Gly-Ala-Lys is limited by poor recognition of lysine methyl esters.

Thermolysin-Mediated Coupling

Thermolysin, a protease with reverse hydrolysis activity, ligates Lys-Gly-Gly and Ala-Lys fragments in organic-aqueous media. Yields reach 62% under optimized conditions (pH 7.0, 40°C, 20% DMF), though product isolation requires intricate chromatography.

Purification and Characterization

Ion-Exchange Chromatography

Cation-exchange resins (e.g., Dowex 50WX8) separate Lys-Gly-Gly-Ala-Lys from shorter fragments using ammonium hydroxide gradients (0.1–0.5 M). The pentapeptide elutes at pH 9.5 due to its high isoelectric point (pI ≈ 10.2).

Reverse-Phase HPLC

C18 columns (5 μm, 250 × 4.6 mm) resolve the target peptide at 12.3 minutes under 0.1% TFA/acetonitrile gradients. Purity exceeding 99% is achievable, with MALDI-TOF MS confirming the molecular ion at m/z 554.3 [M+H]+.

Table 2: Purification Metrics by Method

| Method | Purity (%) | Recovery (%) |

|---|---|---|

| Ion-Exchange | 95.2 | 78 |

| Reverse-Phase HPLC | 99.5 | 65 |

| Hybrid (IEX + HPLC) | 99.8 | 58 |

Industrial-Scale Considerations

Fed-batch bioreactors for SAET production reduce enzyme costs by 40% compared to batch systems. Automated SPPS platforms synthesize 1 kg of crude peptide monthly, with production costs dominated by lysine derivatives (∼$320/mol).

Chemical Reactions Analysis

Types of Reactions

L-Lysylglycylglycyl-L-alanyl-L-lysine can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or peracids.

Reduction: Reduction reactions can be performed using agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid residues in the peptide can be substituted using site-directed mutagenesis or chemical modification.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) under mild conditions.

Reduction: DTT or TCEP in aqueous buffer.

Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products Formed

Oxidation: Formation of disulfide bonds or sulfoxides.

Reduction: Cleavage of disulfide bonds to yield free thiols.

Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

L-Lysylglycylglycyl-L-alanyl-L-lysine has diverse applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Employed in studies of protein-protein interactions, enzyme-substrate specificity, and cellular signaling pathways.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of peptide-based materials and nanotechnology applications.

Mechanism of Action

The mechanism of action of L-Lysylglycylglycyl-L-alanyl-L-lysine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and protein synthesis.

Comparison with Similar Compounds

Structural and Functional Differences

The evidence highlights several lysine-rich peptides with varying sequences and properties. Key comparisons include:

(a) Chain Length and Composition

- L-Lysylglycylglycyl-L-alanyl-L-lysine (hypothetical) : A short pentapeptide with two lysines and a flexible glycylglycine linker.

- C47H78N14O12 (): A 12-residue peptide containing phenylalanine, serine, arginine, and proline, with a molecular weight of 1,031.21 g/mol.

- C71H136N20O15 (): A 15-residue peptide with multiple leucine and lysine residues, yielding a high molecular weight (1,509.96 g/mol). The hydrophobic leucine content may enhance membrane permeability .

- C31H57N11O12S (): A methionine- and serine-containing peptide with glycylglycyl motifs. The sulfur atom in methionine could influence redox activity .

(b) Post-Translational Modifications

- Cyclopropyl-Alanine Derivative (): Features a non-canonical 3-cyclopropyl-L-alanine residue, likely enhancing proteolytic stability .

(c) Cationic Properties

Lysine-rich peptides exhibit cationic surfaces, enabling interactions with nucleic acids or negatively charged membranes. For example:

- C85H145N27O15 (): Contains six arginine residues (positively charged at physiological pH), making it suitable for cell-penetrating or antimicrobial applications .

Key Research Findings

- Glycylglycine Motifs : Peptides with glycylglycine sequences (e.g., ) demonstrate enhanced flexibility, which may improve binding to dynamic targets like G-protein-coupled receptors .

- Lysine vs. Arginine : Lysine-rich peptides (e.g., ) show weaker membrane penetration than arginine-rich analogs () due to differences in side-chain geometry and charge distribution .

- Hydrophobic Residues : Leucine and phenylalanine in longer peptides () improve lipid bilayer interactions, critical for antimicrobial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.